(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
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Overview
Description
The compound “(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[102101,903,8]pentadecane-2,4-dicarboxylic acid” is a complex organic molecule characterized by its multiple chiral centers and unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may involve:
Cyclization reactions: to form the tetracyclic core.
Hydroxylation: to introduce the hydroxy group.
Deuteration: to incorporate deuterium atoms.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the dicarboxylic acid to a diol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving similar structures.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,4R,8S,9S,12S)-13-methylidene-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid: Similar structure but without deuterium atoms.
(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid methyl ester: Similar structure with a methyl ester group.
Uniqueness
The presence of deuterium atoms in the compound makes it unique, as deuterium can affect the compound’s stability, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,17-,18+,19-,20-/m0/s1/i1D2 |
InChI Key |
CZEMYYICWZPENF-FIOVUROFSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@@]4(CCC[C@@]([C@H]4[C@@H]3C(=O)O)(C)C(=O)O)C)O)[2H] |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O |
Origin of Product |
United States |
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